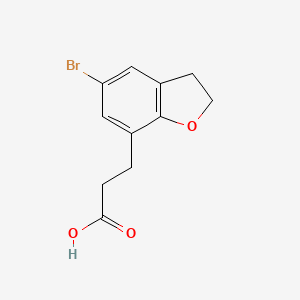
3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is a chemical compound that belongs to the benzofuran family.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate, which is further reacted with an appropriate aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as ethers or amines.
科学研究应用
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzofuran ring play crucial roles in its biological activity. For example, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target . The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1-benzofuran-5-propanoic acid: This compound is structurally similar but lacks the bromine atom, which may result in different biological activities.
5-Bromo-2,3-dihydro-1-benzofuran: This compound is similar but does not have the propanoic acid moiety, which can affect its solubility and reactivity.
Uniqueness
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-7(1-2-10(13)14)11-8(6-9)3-4-15-11/h5-6H,1-4H2,(H,13,14) |
InChI 键 |
GAMHVSOGYKAKQU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2CCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


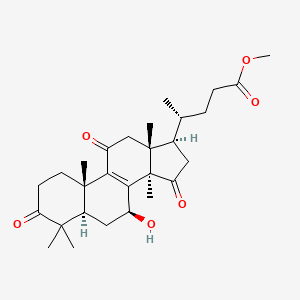
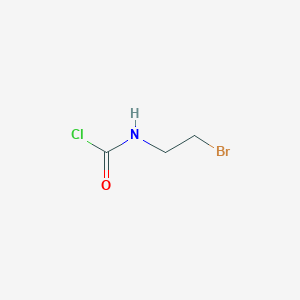
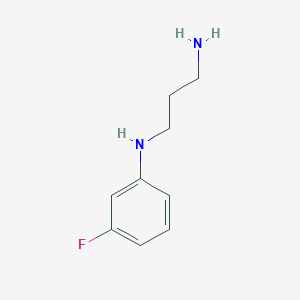
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
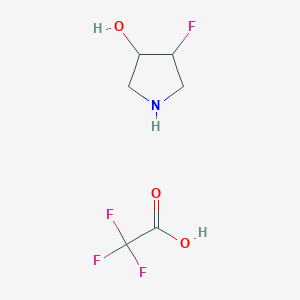
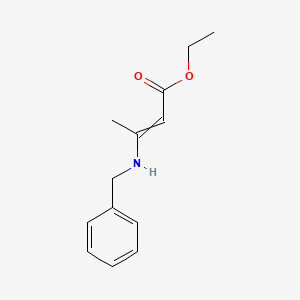
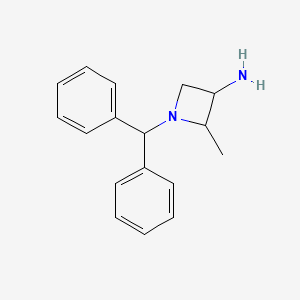
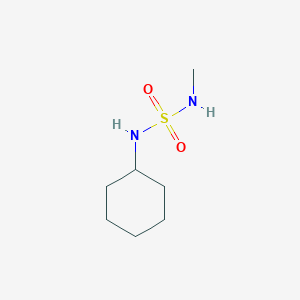
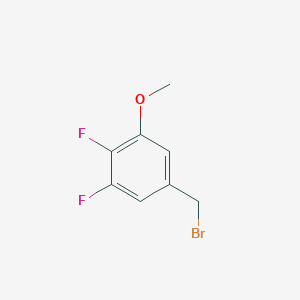
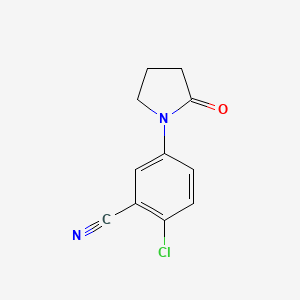
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
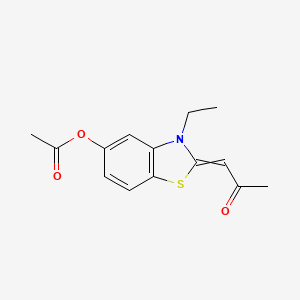
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
